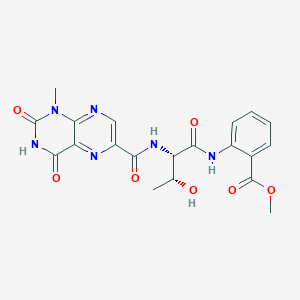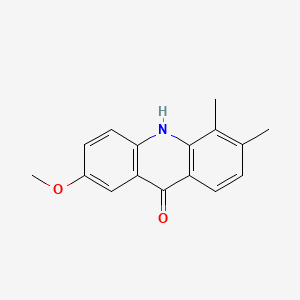
STING agonist-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-14 is a derivative of acridone, a heterocyclic compound containing nitrogen. Acridone derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-14 typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of acridin-9(10H)-one with methoxy and methyl substituents in the presence of suitable reagents and catalysts . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of starting materials and reagents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: STING agonist-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted acridone derivatives .
Scientific Research Applications
STING agonist-14 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, acridone derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents . These compounds are also used in the development of fluorescent materials for visualization of biomolecules and in laser technologies .
Mechanism of Action
The mechanism of action of STING agonist-14 involves its interaction with specific molecular targets and pathways. Acridone derivatives are known to act as DNA intercalators, inhibiting the activity of enzymes such as topoisomerase and telomerase . This interaction disrupts the normal function of these enzymes, leading to the inhibition of cell proliferation and induction of cell death in cancer cells .
Comparison with Similar Compounds
STING agonist-14 can be compared with other acridone derivatives, such as 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one and N-(2-(dimethylamino)ethyl)acridine-4-carboxamide . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The unique combination of methoxy and methyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-methoxy-5,6-dimethyl-10H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-9-4-6-12-15(10(9)2)17-14-7-5-11(19-3)8-13(14)16(12)18/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVGTQHWWAYAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(N2)C=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Val-DL-N(Me)Val]](/img/structure/B8135471.png)
![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B8135474.png)
![(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8135481.png)
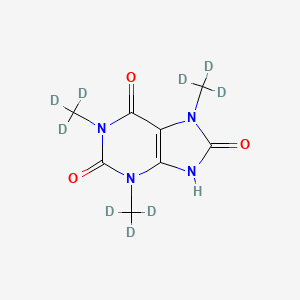
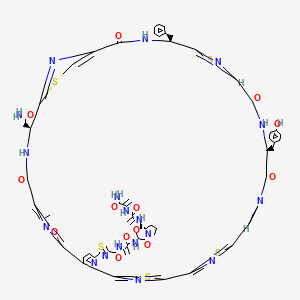
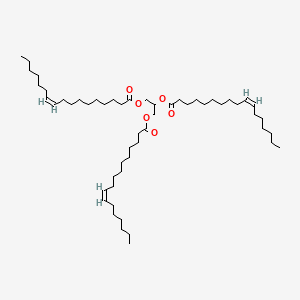
![2,3-dihydroxypropyl [(2S,7R,11R,15S,19S,22S,26S,30R,34R,43R,47R,51S,55S,58S,62S,66R,70R)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-38-[[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl hydrogen phosphate](/img/structure/B8135506.png)
![2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B8135513.png)
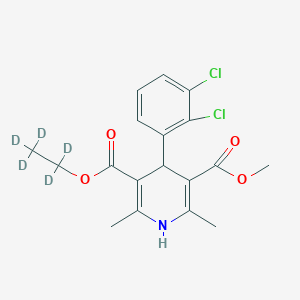
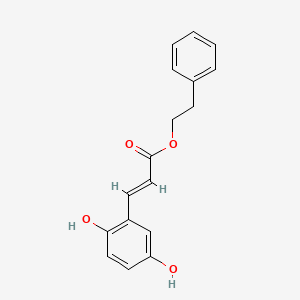

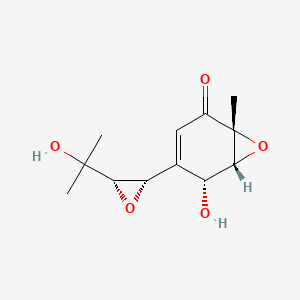
![2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-8H-pteridin-4-one](/img/structure/B8135582.png)
